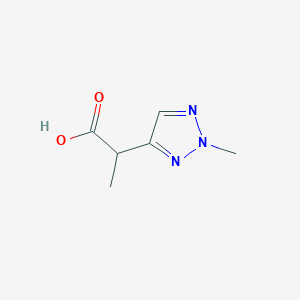![molecular formula C11H25NO B13063202 2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
2-[(5-Methylheptan-3-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methylheptan-3-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H25NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a methylheptane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol typically involves the reaction of 5-methylheptan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[(5-Methylheptan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of halides or esters.
科学的研究の応用
2-[(5-Methylheptan-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-[(5-Methylheptan-3-yl)amino]ethanol
- 2-[(5-Methylheptan-3-yl)amino]butan-1-ol
- 2-[(5-Methylheptan-3-yl)amino]pentan-1-ol
Uniqueness
2-[(5-Methylheptan-3-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an amino group attached to a methylheptane chain makes it a versatile compound with diverse applications in various fields.
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
2-(5-methylheptan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-9(3)7-11(6-2)12-10(4)8-13/h9-13H,5-8H2,1-4H3 |
InChIキー |
OVXPJUMGWZZVQD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(CC)NC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





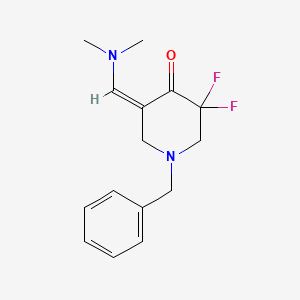
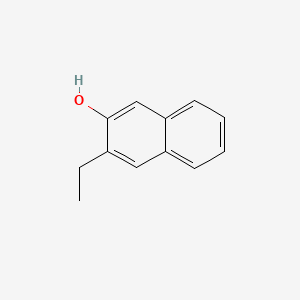
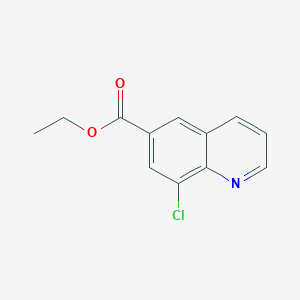
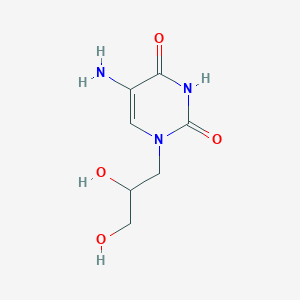
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)


![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)

